
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
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Overview
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H23ClN2O It is known for its unique structure, which includes a piperidine ring substituted with a tetrahydropyran moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Pharmacological Studies
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride has been investigated for its role as a selective inhibitor in various biological pathways. For instance, studies have shown that derivatives of this compound can act on the NKCC1 (Sodium-Potassium-Chloride Cotransporter 1) pathway, which is crucial in regulating ion balance and fluid homeostasis in cells. In vitro and in vivo characterizations have demonstrated its potential efficacy in treating conditions like hypertension and edema through the modulation of ion transport mechanisms .
Drug Development
The compound serves as an intermediate in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that enhance drug-like properties such as solubility, metabolic stability, and bioavailability. Research indicates that specific modifications to the piperidine or tetrahydropyran moieties can lead to compounds with improved therapeutic profiles .
Neuroscience Research
Research has also explored the neuropharmacological effects of this compound, particularly its potential as a modulator of neurotransmitter systems. The ability to cross the blood-brain barrier makes it a candidate for studies related to neurodegenerative diseases and psychiatric disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis and Modification Insights
Modification Type | Resulting Property Improvement | Reference |
---|---|---|
Alkyl Chain Extension | Enhanced solubility and metabolic stability | |
Functional Group Variation | Improved binding affinity to target receptors |
Case Study 1: NKCC1 Inhibitor Development
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an NKCC1 inhibitor. The research involved testing various derivatives for their inhibitory activity against NKCC1, revealing that certain structural modifications significantly enhanced potency compared to baseline compounds .
Case Study 2: Neuropharmacological Applications
In another investigation, researchers evaluated the effects of this compound on neurotransmitter release in rodent models. The findings suggested that it could modulate neurotransmitter levels, indicating potential therapeutic applications for mood disorders .
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine: This compound has a similar structure but differs in the position of the amine group.
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-2-amine: Another structural isomer with the amine group at a different position.
Uniqueness
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Biological Activity
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety, which influences its biological interactions. Its molecular formula is C₁₁H₁₈Cl₂N₂O, and it exhibits properties that may contribute to its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine have demonstrated significant antimicrobial activity. For instance, studies on related piperidine derivatives have shown inhibition against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Compound Type | MIC (µM) | Inhibition (%) |
---|---|---|
4-Phenylpiperidine | 6.3 | 100 |
Aminomethylquinoxaline | 7.8 | 98 |
Aminopyridylpyrimidine | 10 | 99 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values and percentage inhibition for selected compounds from a high-throughput screening study, highlighting the potential of similar structures in antimicrobial applications.
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. According to patent literature, compounds in this class may inhibit uncontrolled cellular proliferation associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism is thought to involve modulation of inflammatory pathways, potentially targeting PI3K signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and infection.
- Cytotoxicity Against Pathogens : The structural features allow for penetration into bacterial cells, disrupting their metabolic processes.
Case Studies
Several studies highlight the efficacy of related compounds in clinical settings:
- Tuberculosis Treatment : A study demonstrated that derivatives of piperidine exhibited potent activity against Mycobacterium tuberculosis, indicating that modifications to the tetrahydropyran structure could enhance efficacy against resistant strains .
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, compounds with similar structures reduced inflammation and joint damage, suggesting potential therapeutic benefits .
Q & A
Basic Questions
Q. What are the recommended synthetic methods for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via reductive amination , a common approach for secondary amines. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane is used to reduce imine intermediates formed from ketones and amines. Similar protocols for structurally related piperidine derivatives achieved yields of 59–75% by optimizing reaction time, temperature, and stoichiometry . Key steps include Boc-protection/deprotection and purification via trituration with diethyl ether .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. NMR resolves substituent positions (e.g., tetrahydro-2H-pyran-4-yl and piperidine moieties), while HRMS validates molecular weight. Discrepancies between theoretical and experimental spectra require iterative refinement of reaction conditions .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid dust formation, as piperidine derivatives may exhibit acute toxicity (H302, H315, H319 per GHS) . Waste must be segregated and disposed via certified hazardous waste handlers .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in a dry, cool environment (room temperature) under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Stability tests for analogous compounds indicate sensitivity to moisture and light .
Q. What are the key solubility properties of this compound?
- Methodological Answer : The dihydrochloride salt form enhances water solubility, critical for in vitro assays. Solubility in organic solvents (e.g., DMSO, methanol) should be validated experimentally, as structural analogs show variable solubility depending on substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Dichloroethane minimizes side reactions vs. polar solvents .
- Catalyst loading : NaBH(OAc)₃ in stoichiometric excess (1.5–2 eq) improves imine reduction .
- Temperature control : Reactions at 0–5°C reduce byproduct formation in sensitive steps .
- Purification : Column chromatography or recrystallization enhances purity for pharmacologically active derivatives .
Q. What strategies are effective in resolving contradictory data from NMR and mass spectrometry analyses?
- Methodological Answer : Contradictions arise from impurities or stereochemical ambiguities. Strategies include:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Isotopic labeling or X-ray crystallography to confirm stereochemistry .
- HRMS/MS fragmentation to distinguish isobaric species .
Q. What are the mechanisms underlying the reductive amination step in the synthesis of this compound?
- Methodological Answer : Reductive amination proceeds via:
Imine formation : Reaction of the ketone (e.g., tetrahydro-2H-pyran-4-one) with methylamine.
Reduction : NaBH(OAc)₃ selectively reduces the imine to the secondary amine without attacking esters or amides .
Acidification : Treatment with HCl generates the dihydrochloride salt .
Q. How do variations in substituents affect the pharmacological activity of related piperidine derivatives?
- Methodological Answer : Substituent effects are studied via:
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., nitro) enhances receptor binding affinity .
- Bioisosteric replacement : Replacing tetrahydro-2H-pyran-4-yl with morpholine alters solubility and metabolic stability .
Q. What computational approaches can predict viable synthetic routes for novel derivatives of this compound?
- Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose routes. For example, substituents on the piperidine ring can be modified using Suzuki-Miyaura coupling or SNAr reactions predicted by these platforms .
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVZBJNSTVBAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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